[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid
Description
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid (CAS registration date: 31/05/2018 ) is a brominated biphenyl derivative featuring a malonic acid moiety. Its structure combines a 4'-bromo-substituted biphenyl group, a phenylethyl chain, and a malonic acid group (CH₂(COOH)₂), making it a dicarboxylic acid derivative. Malonic acid is a key metabolite in biosynthetic pathways, notably in the malonate/acetate pathway, which contributes to phenolic compound synthesis .
Properties
CAS No. |
60313-47-5 |
|---|---|
Molecular Formula |
C23H19BrO4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[1-[4-(4-bromophenyl)phenyl]-2-phenylethyl]propanedioic acid |
InChI |
InChI=1S/C23H19BrO4/c24-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(21(22(25)26)23(27)28)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2,(H,25,26)(H,27,28) |
InChI Key |
KLBROPDJXHQYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Biphenyl to 4-Bromobiphenyl
The bromination process is critical for obtaining the key intermediate 4-bromobiphenyl. A typical industrial method involves:
| Parameter | Description |
|---|---|
| Solvent | 1,2-Dichloroethane (ethylene dichloride) |
| Catalyst | Aluminum powder or other Lewis acid catalysts |
| Temperature | Initial cooling to 0 °C, then 0–10 °C during chlorine addition, followed by warming to 50–75 °C |
| Bromine addition | Gradual addition of liquid bromine over 2–3 hours |
| Chlorine addition | Introduced to control reaction rate and color change |
| Monitoring | Gas chromatography to track biphenyl conversion (target 60–75%) |
| Workup | Filtration, washing with sodium bisulfite solution, phase separation, distillation, and recrystallization |
| Yield | Approximately 59.6% (based on reported industrial scale) |
This method ensures high purity and yield of 4-bromobiphenyl, which is subsequently used for further synthesis steps.
Suzuki–Miyaura Coupling to Introduce Phenylethyl Group
The brominated biphenyl undergoes palladium-catalyzed Suzuki coupling with a phenylethyl boronic acid derivative. Typical conditions include:
| Parameter | Description |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) |
| Base | Potassium carbonate or similar bases |
| Solvent | Toluene, ethanol, or mixed aqueous-organic solvents |
| Temperature | 80–100 °C |
| Reaction time | Several hours (typically 12–24 h) |
This step forms the biphenyl-phenylethyl intermediate necessary for malonic acid derivatization.
Malonic Acid Alkylation and Hydrolysis
The biphenyl-phenylethyl intermediate is reacted with malonic acid derivatives under basic conditions:
- The sodium salt of diethyl malonate is prepared using sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
- The alkylation is performed by adding the benzyl bromide derivative of the biphenyl-phenylethyl intermediate to the sodium salt solution.
- The reaction mixture is heated (~97 °C) for 16 hours.
- After reaction completion, the mixture is cooled, diluted, and extracted.
- Hydrolysis and acidification steps convert the diethyl malonate ester to malonic acid.
This procedure yields the target [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid with melting points reported between 186–201 °C (dec.) depending on recrystallization purity.
Research Findings and Data Summary
Industrial Scale Considerations
Industrial production adapts these laboratory methods by:
- Using continuous flow reactors for bromination to improve safety and control.
- Optimizing catalyst loading and reaction times to maximize yield and minimize by-products.
- Employing advanced purification techniques such as recrystallization and chromatographic methods to ensure product purity.
- Recycling solvents and catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study biological processes involving brominated biphenyls and their interactions with biological macromolecules.
Medicine
Drug Development: The compound’s structure can be modified to develop new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Mechanism of Action
The mechanism of action of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated biphenyl structure allows for strong binding interactions, while the malonic acid moiety can participate in various chemical reactions, modulating the compound’s activity. The exact pathways and targets would depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s structural analogs can be categorized based on functional groups and substitution patterns:
Biphenyl Derivatives with Bromine Substituents
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic Acid :
4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5) :
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Imp. H(EP), CAS 114772-40-6) :
Ketone-Based Analogs
- 1-(4'-Bromobiphenyl-4-yl)-2-phenylethanone Derivatives: Functional Groups: Ketone, bromobiphenyl. Reactivity: Ketone group allows reductions (e.g., to alcohols) or nucleophilic additions; less versatile in biosynthetic pathways compared to malonic acid .
Physicochemical Properties
Key Observations :
- The malonic acid derivative exhibits higher polarity and acidity (pKa ~2.8 for malonic acid ) compared to ester or ketone analogs, influencing its solubility and reactivity.
- Bromine substitution enhances molecular weight and lipophilicity across all analogs, favoring applications in hydrophobic environments.
Q & A
Q. What is the synthetic pathway for [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid?
The synthesis typically involves malonic ester alkylation . First, the α-hydrogens of diethyl malonate are deprotonated with a strong base (e.g., NaOEt) to form a sodiomalonic ester . The intermediate reacts with a dihalide or aryl bromide (e.g., 4'-bromo-4-biphenylethyl bromide) via nucleophilic substitution. Subsequent hydrolysis of the ester groups (using HCl/H₂O or NaOH) yields the dicarboxylic acid, followed by controlled decarboxylation (heating at 150–200°C) to stabilize the product . The bromobiphenyl and phenyl substituents are introduced during the alkylation step, requiring stoichiometric optimization to avoid polyalkylation .
Q. Which analytical techniques confirm the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., biphenyl aromatic protons, methylene groups) and confirm substitution patterns.
- X-ray crystallography : Resolves the spatial arrangement of the bromobiphenyl and phenyl groups relative to the malonic acid core .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. How do the pKa values of the carboxylic acid groups influence reactivity?
Malonic acid’s pKa₁ = 2.83 and pKa₂ = 5.69 dictate its ionization state in solution, affecting nucleophilicity and solubility . In aqueous-organic solvent mixtures (e.g., ethylene glycol-water), the dissociation constants shift due to solvent polarity, altering protonation states during reactions like esterification or cross-coupling. Potentiometric titration in mixed solvents is recommended to determine site-specific acidity for reaction optimization .
Advanced Research Questions
Q. How can this compound serve as an intermediate in pharmaceutical synthesis?
The bromobiphenyl moiety enhances lipophilicity and binding affinity to aromatic receptors, making it a candidate for drug candidates targeting CNS disorders . The malonic acid core can be decarboxylated to generate ketones or functionalized via amidation (e.g., with amines to form monoamides) for prodrug strategies . For example, it may act as a precursor to barbiturates by cyclization with urea derivatives .
Q. What strategies optimize decarboxylation conditions for targeted ketone formation?
Decarboxylation is temperature- and pH-dependent. Thermal decarboxylation (150–200°C under inert atmosphere) eliminates CO₂, yielding a substituted acetophenone derivative. Alternatively, acid-catalyzed decarboxylation (e.g., H₂SO₄ in refluxing toluene) accelerates the process. Monitoring via TLC or GC-MS ensures minimal side reactions (e.g., diradical formation from the biphenyl group) .
Q. How does the compound’s stability impact storage and handling?
Malonic acid derivatives are prone to hydrolysis in humid environments and photodegradation due to the bromobiphenyl group. Store under anhydrous conditions at 4°C, shielded from light. Lyophilization improves long-term stability . Pre-synthesis computational modeling (DFT) can predict degradation pathways, such as C-Br bond cleavage under UV exposure .
Q. What contradictions exist in its role as a metabolic inhibitor?
Malonic acid inhibits succinate dehydrogenase in the TCA cycle, but its derivatives may exhibit divergent effects. For example, shows malonic acid inhibits Sclerotinia sclerotiorum via oxalate downregulation, while links it to senescence-related malonyl-CoA accumulation in fruits. Researchers must validate context-specific mechanisms using isotopic tracing (e.g., [D₄]-malonic acid in metabolic flux studies) or gene expression profiling (e.g., qPCR for Ss-Odc1) .
Q. How can computational models predict its behavior in biological systems?
Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with water or lipid bilayers, revealing aggregation tendencies due to the hydrophobic biphenyl group. highlights malonic acid’s flexible methylene group in aerosol models, which can be adapted to study membrane permeability . Docking studies (AutoDock Vina) assess binding to enzymatic active sites (e.g., fungal oxaloacetate hydrolase) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
